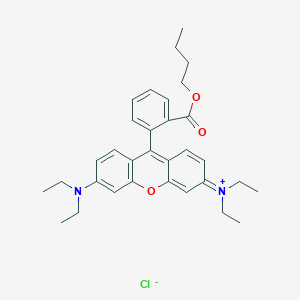
Butylrhodamin
説明
Butylrhodamin B is a chemical compound with the molecular formula C32H39ClN2O3 . It belongs to the Rhodamine family, which is a subset of the triarylmethane dyes . They are derivatives of xanthene and are mainly used to dye paper and inks .
Synthesis Analysis
The synthesis of this compound B involves the reaction of Rhodamine B and 1-Butanol . A study has shown that Butylrhodamine B can be adsorbed by SBA-15, a nano mesoporous silica molecular sieve material . The impacts of solution acidity, adsorbent dosage, the initial concentration of this compound B, contact time, and temperature on the effects of adsorption were studied and the optimum adsorptive conditions were obtained .科学的研究の応用
Properties in Extraction Spectrophotometry
Butylrhodamine (BRB) has been studied for its properties in conjunction with bromophenol blue (BPB) in extraction spectrophotometry. Experiments demonstrated that at pH 7, the proportion of BPB to BRB is 1:3, with a high extraction rate of 94.9%. This finding is foundational for the application of BPB and BRB in extraction spectrophotometry due to their proportional absorption and concentration relationship (Liang Shu-xuan, 2000).
Solid Substrate-Room Temperature Phosphorimetry
BRB has been evaluated in the context of Solid Substrate-Room Temperature Phosphorimetry (SS-RTP) for rhodamine dyes. The study revealed specific pH ranges and light stability times for BRB, providing essential information for using BRB as a phosphorescence probe in various applications (Song Xiu, 2000).
Inorganic-Organic Hybrid Applications
BRB has been used to create inorganic-organic hybrids with Keggin-type polyoxometalates. These hybrids exhibit good electrochemical properties and catalysis for the reduction of bromate. The fluorescence intensity of these hybrids is significantly higher than that of BRB alone, indicating potential applications in chemo/biosensing and catalysis (Xiaoying Zeng et al., 2013).
Sensitized Fluorescence Quenching Method
BRB has been studied in the context of a sensitized fluorescence quenching method for determining L-tryptophan in grains. The addition of L-tryptophan results in a decrease in the fluorescence intensity of Se(IV)-butylrhodamine B, indicating its potential for sensitive and specific detection methods (J. Jie, 2009).
Photocatalytic Applications
A study explored electron-rich tellurorhodamine photocatalysts, including derivatives of BRB, for their ability to oxidize organic and inorganic compounds using visible light. This research indicates the potential of BRB-based photocatalysts in various applications, including environmental and synthetic chemistry (Irving D. Rettig et al., 2023).
特性
IUPAC Name |
[9-(2-butoxycarbonylphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N2O3.ClH/c1-6-11-20-36-32(35)26-15-13-12-14-25(26)31-27-18-16-23(33(7-2)8-3)21-29(27)37-30-22-24(17-19-28(30)31)34(9-4)10-5;/h12-19,21-22H,6-11,20H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZODCBGJJQHDBD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate](/img/structure/B3068202.png)
![1,6-Dimethyl-3-(4-pyridyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3068210.png)
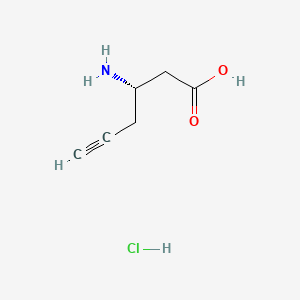


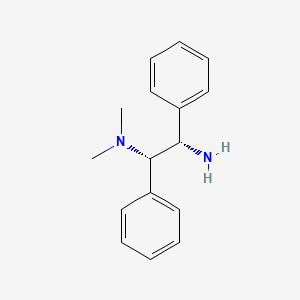

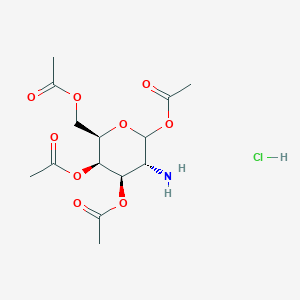
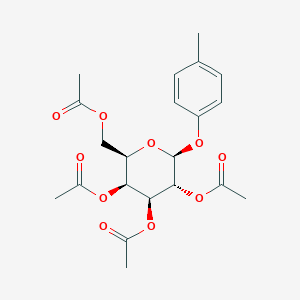

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
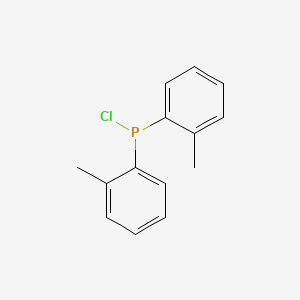
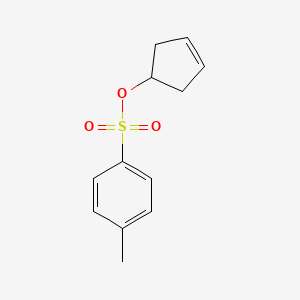
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068315.png)
